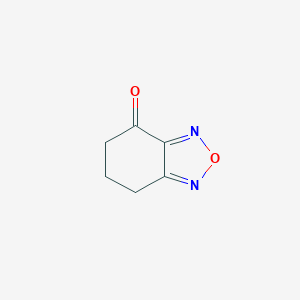
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one
説明
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazol-4-one are currently unknown. This compound is a heterocyclic compound and its potential biological targets could be diverse, depending on its chemical properties and interactions with biological systems .
Mode of Action
It’s known that the compound can undergo semmler-wolff aromatization, which could potentially influence its interaction with biological targets .
Biochemical Pathways
The compound’s ability to undergo semmler-wolff aromatization suggests that it could potentially interact with biochemical pathways involving aromatic amines .
Result of Action
Its potential to undergo semmler-wolff aromatization suggests that it could potentially have effects on cellular processes involving aromatic amines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazol-4-one. For instance, the Semmler-Wolff aromatization of the compound is known to occur in acidic conditions .
生物活性
6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6N2O2
- Molecular Weight : 138.13 g/mol
- CAS Number : 142328-06-1
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has been shown to induce apoptosis in various cancer cell lines. It operates through mechanisms that may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as glutathione S-transferases (GSTs), which play a role in detoxification and drug resistance in cancer cells. This inhibition can lead to increased sensitivity of tumor cells to chemotherapy agents .
- Neuroprotective Effects : Some studies suggest that derivatives of benzoxadiazole can provide neuroprotection by modulating oxidative stress pathways and inflammatory responses in neuronal cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Mechanism | Cell Lines/Models Used |
|---|---|---|---|
| Turella et al. (2005) | Induces apoptosis | Inhibition of GSTs | Human tumor cell lines |
| MDPI Study (2024) | Tyrosinase inhibition | Competitive inhibition | B16F10 murine melanoma cells |
| SpectraBase Analysis | Neuroprotective effects | Modulation of oxidative stress | Neuronal cell models |
Case Studies
- Apoptosis Induction in Cancer Cells :
- Tyrosinase Inhibition :
- Neuroprotective Studies :
特性
IUPAC Name |
6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIOJQXOFZEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337483 | |
| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142328-06-1 | |
| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper regarding 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one?
A1: The research paper focuses on utilizing 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one as a starting material for synthesizing 1,2,5-oxadiazolo[3,4-g]indoles. Specifically, the researchers explore the annelation reaction of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene as a synthetic route. [] This highlights the compound's potential as a building block for more complex heterocyclic systems with potential biological activity.
Q2: Are there other synthetic applications of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one described in the research?
A2: The paper primarily focuses on the specific reaction with acetylene to produce 1,2,5-oxadiazolo[3,4-g]indoles. Further research would be needed to explore other potential synthetic applications of this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















